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Compound of Interest

Compound Name: quin-C7

Cat. No.: B15606019

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quin-C7, a known antagonist of the Formyl
Peptide Receptor 2 (FPR2), with other alternative ligands. The information presented herein is
based on available experimental data to aid researchers in assessing the specificity and
suitability of quin-C7 for their studies.

Introduction to FPR2 and its Ligands

The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is
a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and
host defense.[1] Its ability to bind a wide variety of structurally diverse ligands, including
peptides, lipids, and small molecules, makes it a promiscuous receptor with complex signaling
capabilities.[2] This promiscuity necessitates a careful evaluation of the specificity of any ligand
intended for studying FPR2 function.

Quin-C7 is a small molecule identified as an antagonist of FPR2.[3] It is structurally related to
the FPR2 agonist Quin-C1, with a hydroxyl group replacing a methoxy group, a modification
that reverses its functional activity.[3] This guide compares the binding affinity and functional
activity of quin-C7 with other well-characterized FPR2 ligands.

Comparative Analysis of FPR2 Ligands
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The following tables summarize the available quantitative data for quin-C7 and other

representative FPR2 ligands. This data is compiled from various studies and allows for a

comparative assessment of their potency and selectivity.

Table 1: Binding Affinity of Selected Ligands for Formyl Peptide Receptors

Ligand Receptor Binding Affinity (Ki) Citation(s)
quin-C7 FPR2 6.7 M [3][4]
FPR1 > 100 UM [4]
compound 1754-31 FPR2 1 nM [41[5]
Not directly reported
WRW4 FPR2 (ICso for binding [6]
inhibition is 0.23 uM)
WKYMVm FPR2 Not directly reported
FPR1 Not directly reported

Table 2: Functional Activity of Selected Ligands in Calcium Mobilization Assays

. . Potency L

Ligand Activity Receptor Citation(s)
(ICs0/ECs0)
Inhibits Caz* flux

quin-C7 Antagonist FPR2 (ICso0 not [3]
specified)

compound 1754- ]

a1 Antagonist FPR2 81 nM [3][5]
Inhibits
WKYMVm-

WRW4 Antagonist FPR2 ) [6]
induced Caz*
release

WKYMVm Agonist FPR2 ~2 nM
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Table 3: Functional Activity of Selected Ligands in B-Arrestin Recruitment Assays

. L Potency .

Ligand Activity Receptor Citation(s)

(ICs0/ECs0)
] ] Data not

quin-C7 Antagonist FPR2 ]
available
Induces B-

WKYMVm Agonist FPR2 arrestin [7]
recruitment

) ) Does not recruit
F2Palio Biased Agonist FPR2 [7]

[-arrestin

Signaling Pathways of FPR2

FPR2 activation initiates a cascade of intracellular signaling events that are crucial for its
diverse biological functions. The receptor primarily couples to inhibitory G proteins (Gai/o) and
can also couple to Gaqg/11.[2] This leads to the activation of downstream effector molecules.
Furthermore, FPR2 signaling can also be mediated by [3-arrestins.

G Protein-Mediated Signaling

Activation of Gai/o and Gag/11 by an FPR2 agonist leads to the dissociation of the G protein
heterotrimer into Ga and Gy subunits. The GBy subunits can activate phospholipase C (PLC),
which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Caz*), while DAG activates protein kinase C (PKC). These events ultimately lead to various
cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen
species (ROS).[2][8]

B-Arrestin-Mediated Signaling

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor
kinases (GRKSs), B-arrestins can be recruited to FPR2.[9] This recruitment can lead to receptor
desensitization and internalization, effectively terminating G protein-mediated signaling.
Additionally, B-arrestins can act as scaffolds for various signaling proteins, initiating a distinct
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wave of G protein-independent signaling that can regulate processes like cell migration and
gene expression.[7][9] The concept of "biased agonism™ at FPR2 suggests that some ligands
can selectively activate either the G protein or the B-arrestin pathway.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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